(2R)-1-Fluoro-3-methoxypropan-2-ol
Description
(2R)-1-Fluoro-3-methoxypropan-2-ol is a chiral fluorinated alcohol with the molecular formula C₄H₉FO₂ and a molecular weight of 108.11 g/mol . The compound features a hydroxyl group at the C2 position, a fluorine atom at C1, and a methoxy group at C3 (Figure 1). Its stereochemistry (R-configuration) and functional group arrangement make it a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. Enamine Ltd. lists this compound in its Building Blocks Catalogue (2019), highlighting its utility in medicinal chemistry workflows .
Properties
IUPAC Name |
(2R)-1-fluoro-3-methoxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOZUEOZUOBUTO-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Fluoro-3-methoxypropan-2-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of (2R)-3-methoxypropan-2-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Fluoro-3-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The fluorine atom can be substituted by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can achieve the reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of (2R)-1-fluoro-3-methoxypropan-2-one.
Reduction: Formation of (2R)-3-methoxypropan-2-ol.
Substitution: Formation of compounds like (2R)-1-iodo-3-methoxypropan-2-ol.
Scientific Research Applications
(2R)-1-Fluoro-3-methoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-1-Fluoro-3-methoxypropan-2-ol exerts its effects depends on its interactions with molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Structural Features and Molecular Diversity
The structural analogs of (2R)-1-Fluoro-3-methoxypropan-2-ol vary widely in substituents and complexity:
Key Observations :
- Backbone Complexity : The target compound has a simple propan-2-ol backbone, whereas analogs like the indole-containing derivatives () and aromatic diols () exhibit greater structural complexity.
- Fluorine Positioning : Fluorine at C1 in the target compound contrasts with C2 in the diol derivative (), affecting electronic properties and reactivity.
- Functional Groups: Methoxy groups in the target compound enhance polarity, while analogs with aromatic or amino groups (e.g., ) prioritize biological interactions.
Physicochemical Properties
- Molecular Weight : The target compound (108.11 g/mol) is significantly lighter than indole-based analogs (~473 g/mol) and impurity standards (~278 g/mol) .
- Solubility : The hydroxyl and methoxy groups in this compound improve solubility in polar solvents, whereas aromatic analogs (e.g., ) show reduced aqueous solubility due to hydrophobic aryl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
